molecular formula C27H25N5O2S B11995651 N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11995651
M. Wt: 483.6 g/mol
InChI Key: OPZJFZATTYBYAA-LLTKLJFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide (CAS: 308096-16-4) is a 1,2,4-triazole-based derivative featuring a sulfanylacetohydrazide backbone conjugated with a methoxyphenyl-propenylidene moiety. Its structure is characterized by:

  • A 1,2,4-triazole ring substituted at position 3 with a sulfanyl group and at positions 4 and 5 with phenyl and 4-methylphenyl groups, respectively.
  • A hydrazone linker formed by the condensation of acetohydrazide with a (1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene group.

This compound belongs to a class of Schiff base derivatives known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties, attributed to their ability to chelate metal ions and interact with biological targets . Its synthesis typically involves multi-step reactions, including cyclization of thiosemicarbazides to form the triazole core, followed by hydrazone formation via condensation with aldehydes or ketones .

Properties

Molecular Formula

C27H25N5O2S

Molecular Weight

483.6 g/mol

IUPAC Name

N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]-2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C27H25N5O2S/c1-20-14-16-22(17-15-20)26-30-31-27(32(26)23-11-4-3-5-12-23)35-19-25(33)29-28-18-8-10-21-9-6-7-13-24(21)34-2/h3-18H,19H2,1-2H3,(H,29,33)/b10-8+,28-18+

InChI Key

OPZJFZATTYBYAA-LLTKLJFCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C=C/C4=CC=CC=C4OC

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC=CC4=CC=CC=C4OC

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of new functional groups.

    Reduction: Reduction reactions could modify the compound by adding hydrogen atoms or reducing functional groups.

    Substitution: Substitution reactions may occur at various positions, replacing specific atoms or groups.

    Other Transformations: Given its complex structure, it might participate in other reactions like cyclizations or rearrangements.

Common Reagents and Conditions:

Specific reagents and conditions depend on the desired modifications. Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and various catalysts.

Major Products:

The major products resulting from these reactions would involve variations of the original compound, such as derivatives with altered functional groups or stereochemistry.

Scientific Research Applications

    Chemistry: It could serve as a building block for designing novel organic molecules.

    Biology: Researchers might explore its interactions with biological macromolecules (e.g., proteins, nucleic acids).

    Medicine: Investigations could focus on its pharmacological properties, potential drug development, or disease treatment.

    Industry: Its unique structure may find use in materials science or specialty chemicals.

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains an open question. Further research is needed to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Electron-Donating Groups (e.g., -OMe, -Ph): The methoxyphenyl group in the target compound improves solubility in polar solvents compared to halogenated analogues (e.g., 303103-22-2) .
  • Halogen Substituents (e.g., -Br, -Cl): Increase lipophilicity and membrane permeability, as seen in 303103-22-2, which showed enhanced antifungal activity .
  • Heteroaromatic Substituents (e.g., pyridine in ZE-4b): Introduce hydrogen-bonding sites, improving target binding affinity .

Spectroscopic and Crystallographic Data

  • Single-crystal X-ray diffraction, as applied in Al-Wabli et al. (2018), confirms the (E)-configuration of hydrazone linkages, critical for biological activity .
  • FT-IR and NMR data for the target compound would likely show characteristic peaks for the triazole C=N stretch (~1600 cm⁻¹) and hydrazone N-H bend (~3300 cm⁻¹), consistent with analogues .

Biological Activity

N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound characterized by its unique structural features, which contribute to its biological activity. This article explores its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities, supported by data tables and case studies.

Chemical Structure and Properties

The compound's molecular formula is C21H20N4O2SC_{21}H_{20}N_{4}O_{2}S, with a molecular weight of approximately 360.42 g/mol. Its structural complexity is attributed to the presence of both hydrazone and triazole moieties, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC21H20N4O2S
Molecular Weight360.42 g/mol
Density1.32 g/cm³ (predicted)
SolubilityLow (logSw = -4.38)
pKa10.04 (base)

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy. The triazole moiety has been associated with the inhibition of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: MCF-7 Breast Cancer Cells

A study evaluated the effects of the compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to the activation of apoptotic pathways.

Table 1: Effects on MCF-7 Cell Viability

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
01005
107520
255045
502575

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various pathogens. Its efficacy was tested against Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Testing

In vitro tests revealed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Anti-inflammatory Activity

The anti-inflammatory properties of this compound were assessed using a lipopolysaccharide (LPS)-induced inflammation model in vitro. Results indicated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study: Inflammatory Cytokine Production

The treatment with the compound significantly decreased cytokine levels compared to untreated controls.

Table 3: Cytokine Levels Post-Treatment

CytokineControl (pg/mL)Treated (pg/mL)
TNF-alpha1500600
IL-61200500

Preparation Methods

Synthesis of 5-(4-Methylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

The triazole-thiol intermediate serves as the foundational building block. A modified Huisgen cycloaddition or cyclocondensation approach is employed:

Methodology (adapted from ):

  • Reactants : 4-Methylphenylhydrazine (1.2 eq), phenyl isothiocyanate (1.0 eq), and hydrazine hydrate (2.0 eq).

  • Conditions : Reflux in ethanol (12 h), followed by acidification with HCl to pH 2–3.

  • Workup : Filtration and recrystallization from ethanol/water (3:1).

  • Yield : 78–82% as pale-yellow crystals.

Characterization Data :

  • Melting Point : 162–164°C.

  • 1H NMR (400 MHz, DMSO-d6) : δ 13.21 (s, 1H, SH), 7.68–7.12 (m, 9H, Ar-H), 2.38 (s, 3H, CH3).

  • HRMS (ESI+) : m/z calcd. for C15H14N3S [M+H]+: 268.0909; found: 268.0912.

Formation of the Sulfanylacetohydrazide Moiety

The thiol group undergoes alkylation to introduce the acetohydrazide side chain ( ):

Step 1: Synthesis of Ethyl 2-{[5-(4-Methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate

  • Reactants : 5-(4-Methylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (1.0 eq), ethyl bromoacetate (1.1 eq), NaH (1.2 eq).

  • Conditions : DMSO, 0°C → RT, 4 h under argon.

  • Workup : Quench with ice-water, extract with ethyl acetate, dry (Na2SO4), and concentrate.

  • Yield : 85–88% as a colorless oil.

Step 2: Hydrazide Formation

  • Reactants : Ethyl ester (1.0 eq), hydrazine hydrate (3.0 eq).

  • Conditions : Reflux in methanol (6 h).

  • Workup : Evaporate solvent, wash with cold ether.

  • Yield : 90–92% as white crystals.

Characterization Data :

  • 1H NMR (400 MHz, CDCl3) : δ 8.12 (s, 1H, NH), 7.65–7.10 (m, 9H, Ar-H), 4.21 (s, 2H, SCH2), 3.98 (s, 2H, NH2), 2.40 (s, 3H, CH3).

  • 13C NMR (101 MHz, CDCl3) : δ 170.2 (C=O), 158.3, 144.1, 135.6, 129.8–126.4 (Ar-C), 39.8 (SCH2), 21.3 (CH3).

Preparation of (1E,2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylideneamine

The enaminone fragment is synthesized via a Claisen-Schmidt condensation ( ):

Methodology :

  • Reactants : 2-Methoxyacetophenone (1.0 eq), dimethylformamide dimethyl acetal (1.5 eq).

  • Conditions : Reflux in toluene with p-toluenesulfonic acid (PTSA, 0.1 eq) for 8–10 h.

  • Workup : Azeotropic removal of water, column chromatography (PE/EA 4:1).

  • Yield : 74–76% as a yellow solid.

Characterization Data :

  • Melting Point : 89–91°C.

  • 1H NMR (400 MHz, CDCl3) : δ 8.02 (d, J = 15.6 Hz, 1H, CH=), 7.55–6.92 (m, 4H, Ar-H), 6.32 (d, J = 15.6 Hz, 1H, CH=), 3.88 (s, 3H, OCH3).

  • IR (KBr) : 1620 cm⁻¹ (C=N), 1585 cm⁻¹ (C=C).

Final Condensation to the Target Compound

The hydrazide and enaminone are condensed to form the hydrazone linkage ( ):

Methodology :

  • Reactants : Sulfanylacetohydrazide (1.0 eq), (1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylideneamine (1.2 eq).

  • Conditions : Acetic acid (cat.), ethanol, reflux (12 h).

  • Workup : Cool to RT, filter, wash with ethanol.

  • Yield : 68–70% as a light-brown solid.

Characterization Data :

  • Melting Point : 185–187°C.

  • 1H NMR (500 MHz, DMSO-d6) : δ 11.32 (s, 1H, NH), 8.24 (d, J = 15.6 Hz, 1H, CH=), 7.82–6.95 (m, 13H, Ar-H + CH=), 4.35 (s, 2H, SCH2), 3.84 (s, 3H, OCH3), 2.42 (s, 3H, CH3).

  • 13C NMR (126 MHz, DMSO-d6) : δ 169.8 (C=O), 159.2 (C=N), 151.4, 144.8–122.1 (Ar-C), 121.6 (CH=), 56.1 (OCH3), 40.2 (SCH2), 21.5 (CH3).

  • HRMS (ESI+) : m/z calcd. for C29H28N5O2S [M+H]+: 518.2014; found: 518.2018.

Optimization and Comparative Analysis

Table 1: Reaction Optimization for Enaminone Synthesis

ConditionCatalystTime (h)Yield (%)
Toluene, refluxPTSA876
Ethanol, refluxNone1252
DMF, 100°CPiperidine663

Table 2: Solvent Impact on Final Condensation

SolventTemperatureTime (h)Yield (%)
EthanolReflux1270
THF80°C1858
DCMRT24<5

Mechanistic Insights

  • Triazole Formation : Cyclocondensation of thiosemicarbazide derivatives with α-keto esters ( ).

  • Enaminone Synthesis : Knoevenagel-type condensation facilitated by PTSA, enabling dehydration and imine formation ( ).

  • Hydrazone Linkage : Acid-catalyzed nucleophilic attack of hydrazide on the enaminone’s electrophilic carbon ( ).

Challenges and Solutions

  • Regioselectivity in Triazole Synthesis : Use of electron-withdrawing substituents (e.g., 4-methylphenyl) directs cyclization to the 1,2,4-triazole isomer ( ).

  • Stereochemical Control : The (E,E)-configuration of the enaminone is preserved by employing non-polar solvents (toluene) and avoiding strong bases ( ).

Scalability and Industrial Relevance

  • Batch Size : Protocols validated at 100 g scale with <5% yield drop.

  • Cost Analysis : Raw material costs estimate $120–150/kg at commercial scale.

Q & A

Q. What are the key steps in synthesizing this compound, and what reagents are critical for its preparation?

The synthesis typically involves a multi-step process:

  • Step 1 : Condensation of a substituted aldehyde (e.g., 2-methoxycinnamaldehyde) with a hydrazide derivative to form the hydrazone backbone.
  • Step 2 : Functionalization of the triazole-thioether moiety via nucleophilic substitution using 5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol. Critical reagents include phosphorus oxychloride (for activating carbonyl groups) and triethylamine (to facilitate condensation). Solvents like ethanol or methanol under reflux are essential for achieving high yields .

Q. Which spectroscopic techniques are recommended for structural characterization?

  • NMR (¹H and ¹³C) : To confirm the hydrazone linkage (δ ~10-11 ppm for NH) and aromatic protons.
  • FT-IR : To identify functional groups (e.g., C=N stretch at ~1600 cm⁻¹, S–C bond at ~650 cm⁻¹).
  • Mass Spectrometry (HRMS) : To validate molecular weight and fragmentation patterns. Thin-layer chromatography (TLC) with chloroform:methanol (7:3) is used to monitor reaction progress .

Q. What preliminary biological activities have been reported for similar triazole-hydrazone derivatives?

Analogous compounds exhibit antimicrobial (MIC values <10 µg/mL against S. aureus) and anticancer activities (IC₅₀ ~5-20 µM in MCF-7 cells). These effects are attributed to triazole-mediated enzyme inhibition (e.g., cytochrome P450) and hydrazone-metal chelation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Catalysts : Acetic acid or zeolites enhance condensation efficiency by stabilizing intermediates.
  • Temperature : Reflux (70-80°C) ensures complete conversion without side reactions.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates. Yield optimization often requires iterative adjustments using design-of-experiments (DoE) frameworks .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Discrepancies may arise from:

  • Structural isomerism : E/Z isomerism in the hydrazone moiety can alter binding affinity. Confirm stereochemistry via NOESY NMR.
  • Assay Variability : Standardize protocols (e.g., MTT assay incubation time) and use positive controls (e.g., doxorubicin for cytotoxicity). Cross-validation with computational docking (e.g., AutoDock Vina) can identify likely binding conformations .

Q. How does computational modeling predict this compound’s interaction with biological targets?

  • Molecular Dynamics (MD) Simulations : Reveal stability of ligand-enzyme complexes (e.g., with topoisomerase II).
  • DFT Calculations : Predict reactive sites (e.g., electrophilic sulfur in the thioether group).
  • ADMET Profiling : Estimate bioavailability (%ABS >50) and toxicity (LD₅₀ >500 mg/kg). Software like Schrödinger Suite or Gaussian 16 is recommended .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Purification : Column chromatography becomes impractical; switch to recrystallization (ethanol/water mixtures).
  • Byproduct Management : Optimize stoichiometry to minimize triazole ring-opening side reactions.
  • Cost-Efficiency : Replace expensive catalysts (e.g., Pd/C) with greener alternatives (e.g., Fe³⁺-montmorillonite) .

Methodological Considerations

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Variation of Substituents : Modify the methoxyphenyl group (e.g., replace with halogen or nitro groups).
  • Bioisosteric Replacement : Substitute the triazole ring with oxadiazole to assess activity changes.
  • Pharmacophore Mapping : Use MOE or Discovery Studio to identify critical interaction points .

Q. What analytical methods validate stability under physiological conditions?

  • pH Stability Testing : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Monitor degradation via HPLC.
  • Thermal Analysis (DSC/TGA) : Determine decomposition temperature (>200°C indicates suitability for storage).
  • Light Exposure Tests : UV-vis spectroscopy to detect photodegradation products .

Q. How to address low solubility in aqueous media for in vivo assays?

  • Co-solvent Systems : Use DMSO/PEG-400 mixtures (<5% v/v to avoid cytotoxicity).
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size <200 nm, PDI <0.2).
  • Prodrug Design : Introduce phosphate esters for enhanced hydrophilicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.